molecular formula C19H20O4 B14512442 2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-97-6

2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B14512442
CAS No.: 62809-97-6
M. Wt: 312.4 g/mol
InChI Key: RFLDWDWLEMKIKY-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound with the molecular formula C19H20O4. This compound is characterized by its complex structure, which includes a dimethylbenzoyl group attached to a phenoxy group, further connected to a methylpropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with phenol to form 3-(3,4-dimethylbenzoyl)phenol. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzoic acid: Shares the phenoxybenzoic acid core but lacks the dimethylbenzoyl and methylpropanoic acid groups.

    4-{4-[(3,4-Dimethylbenzoyl)amino]phenoxy}phthalic acid: Contains a similar dimethylbenzoyl group but differs in the overall structure and functional groups.

Uniqueness

2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

CAS No.

62809-97-6

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C19H20O4/c1-12-8-9-15(10-13(12)2)17(20)14-6-5-7-16(11-14)23-19(3,4)18(21)22/h5-11H,1-4H3,(H,21,22)

InChI Key

RFLDWDWLEMKIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)(C)C(=O)O)C

Origin of Product

United States

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